The compound 2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine is a synthetic organic molecule that belongs to the class of pyrimidine derivatives. Its molecular formula is with a molecular weight of approximately 368.36 g/mol. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry and pharmacology, due to its structural characteristics that may influence biological activity.
The synthesis of 2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine involves several steps that typically include the formation of the pyrimidine ring followed by the introduction of the piperidine and trifluoromethyl groups.
The reaction conditions often include the use of solvents like dimethyl sulfoxide or ethanol, and reagents such as potassium carbonate or cesium carbonate to facilitate reactions at room temperature or slightly elevated temperatures .
The molecular structure of 2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine can be described using various notations:
InChI=1S/C17H19F3N4O2/c1-25-14-5-8-21-16(23-14)24-9-6-12(7-10-24)11-26-15-4-2-3-13(22-15)17(18,19)20/h2-5,8,12H,6-7,9-11H2,1H3
COC1=NC(=NC=C1)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F
.
The crystal structure analysis indicates that the compound crystallizes in a monoclinic space group with specific bond lengths and angles that conform to expected values for similar organic compounds .
The compound can engage in various chemical reactions typical for pyrimidine derivatives:
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds .
The mechanism by which 2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine exerts its effects may involve interaction with specific biological targets such as enzymes or receptors.
Research indicates that compounds like this may act as enzyme inhibitors or modulators of signaling pathways due to their structural similarity to biologically active molecules .
Studies on related pyrimidine compounds have shown promising results in terms of their biological activity against various pathogens and diseases, suggesting potential therapeutic applications .
The physical properties include:
Key chemical properties include:
Data from characterization studies indicate that the compound exhibits stability under standard laboratory conditions but may require careful handling due to its reactive functional groups .
The primary applications of 2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine lie within medicinal chemistry and pharmaceutical research. Potential uses include:
This compound represents an interesting avenue for further research given its unique structure and potential applications across various scientific fields.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: